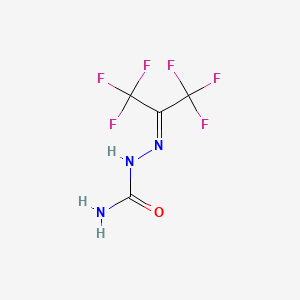

Hexafluoroacetone semicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexafluoroacetone semicarbazone is a chemical compound derived from hexafluoroacetone, a highly reactive fluorinated ketone. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexafluoroacetone semicarbazone can be synthesized through the reaction of hexafluoroacetone with semicarbazide hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, where hexafluoroacetone reacts with semicarbazide hydrochloride to form the semicarbazone derivative. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound involves the continuous flow synthesis of hexafluoroacetone, which is then reacted with semicarbazide hydrochloride. The continuous flow system employs a micro packed-bed reactor filled with Lewis acid catalysts to optimize the reaction conditions and improve yield and selectivity . This method offers advantages such as reduced reaction times, improved safety, and scalability for large-scale production.

Analyse Chemischer Reaktionen

Formation Reaction and Mechanism

Hexafluoroacetone semicarbazone is synthesized via the reaction of HFA with semicarbazide (NH₂NHCONH₂). The mechanism involves:

-

Nucleophilic attack : The terminal N1 nitrogen of semicarbazide (most electron-rich and least sterically hindered) attacks the carbonyl carbon of HFA.

-

Proton transfer : A proton shifts to the oxygen, forming a tetrahedral intermediate.

-

Dehydration : Loss of water yields the semicarbazone derivative .

The reaction is accelerated by HFA’s electron-deficient carbonyl group due to the -CF₃ groups, which increase the equilibrium constant for nucleophilic addition by ~10⁷ compared to acetone .

Reaction Conditions and Stability

-

pH dependence : The reaction proceeds efficiently under mildly acidic or neutral conditions, as the protonated carbonyl enhances electrophilicity . Excess semicarbazide shifts the pH to alkaline, promoting intramolecular condensation .

-

Physical properties :

Key Research Findings

Comparative Reactivity

The -CF₃ groups in HFA semicarbazone:

Wissenschaftliche Forschungsanwendungen

Hexafluoroacetone semicarbazone is a chemical compound derived from hexafluoroacetone, with the formula resulting from the reaction of hexafluoroacetone with semicarbazide. Hexafluoroacetone is a colorless, hygroscopic, nonflammable gas known for its high reactivity due to the presence of multiple fluorine atoms, influencing its electrophilic properties. this compound retains some of these properties, and the semicarbazone functional group introduces new chemical characteristics.

Applications in Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique fluorinated structure gives it distinct chemical reactivity compared to non-fluorinated analogs. The high electrophilicity of this compound is interesting to synthetic chemists seeking new pathways for organic synthesis.

Material Science Applications

Due to its unique properties, this compound has potential applications in material science.

The table below compares this compound with other semicarbazones:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains six fluorine atoms | Highly reactive due to fluorination |

| Acetophenone Semicarbazone | Aromatic ring with one fluorine | Less reactive than hexafluoro derivatives |

| Trifluoroacetophenone Semicarbazone | One trifluoromethyl group | Moderate reactivity; useful in specific syntheses |

| Benzaldehyde Semicarbazone | Simple aromatic structure | Commonly used as a reference compound |

Wirkmechanismus

The mechanism of action of hexafluoroacetone semicarbazone involves its reactivity with various molecular targets. The compound acts as an electrophile, reacting with nucleophiles at the carbonyl carbon. This reactivity allows it to form stable complexes with proteins and enzymes, thereby influencing their activity and function. The molecular pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Hexafluoroacetone semicarbazone can be compared with other similar compounds, such as:

Hexafluoroacetone: The parent compound, known for its high reactivity and use in the synthesis of fluorinated derivatives.

Hexafluoroisopropanol: A related compound used as a solvent and intermediate in various chemical processes.

Hexafluoroisobutylene: A monomer used in polymer chemistry and the production of advanced materials.

Uniqueness: this compound is unique due to its stability and reactivity, which make it a valuable compound for a wide range of applications. Its ability to form stable complexes with proteins and enzymes sets it apart from other fluorinated compounds, providing unique opportunities for scientific research and industrial applications.

Biologische Aktivität

Hexafluoroacetone semicarbazone (HFAS) is a compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound is synthesized from hexafluoroacetone and semicarbazide. The compound exhibits significant electrophilic properties, allowing it to interact with nucleophiles, particularly at the carbonyl carbon. This reactivity facilitates the formation of stable complexes with proteins and enzymes, influencing their biological functions.

The primary mechanisms through which HFAS exerts its biological effects include:

- Enzyme Inhibition : HFAS can inhibit specific enzyme activities by forming covalent bonds with active site residues.

- Protein Interaction : The compound can stabilize or destabilize protein conformations, affecting their interactions and functions.

- Antitumor Activity : Preliminary studies suggest that HFAS may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

Antitumor Activity

Recent studies have indicated that HFAS possesses antitumor properties. A notable investigation demonstrated its efficacy against various cancer cell lines, including lung and breast cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. For example:

| Cell Line | IC50 (µM) |

|---|---|

| H460 (Lung Cancer) | 11.06 |

| A549 (Lung Cancer) | 12.57 |

| MDA-MB-231 (Breast Cancer) | 15.00 |

These results suggest that HFAS may activate apoptotic pathways, potentially through the Fas/Fas ligand system .

Antimicrobial Activity

HFAS has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

The mechanism behind this antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

- In Vivo Antitumor Efficacy : A study conducted on mice xenograft models showed that administration of HFAS at a dose of 6 mg/kg/day resulted in significant tumor growth suppression without adverse effects. This suggests potential for clinical applications in cancer therapy .

- Biochemical Studies : HFAS has been employed in various biochemical assays to investigate enzyme mechanisms. Its ability to form stable complexes with enzymes has made it a valuable tool for understanding enzyme kinetics and inhibition.

Eigenschaften

CAS-Nummer |

400-16-8 |

|---|---|

Molekularformel |

C4H3F6N3O |

Molekulargewicht |

223.08 g/mol |

IUPAC-Name |

(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)urea |

InChI |

InChI=1S/C4H3F6N3O/c5-3(6,7)1(4(8,9)10)12-13-2(11)14/h(H3,11,13,14) |

InChI-Schlüssel |

FPFSPORTAGQQRV-UHFFFAOYSA-N |

Kanonische SMILES |

C(=NNC(=O)N)(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.